molecular formula C15H21N3O6S B2492620 N-(2,2-dimethoxyethyl)-N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide CAS No. 1105247-01-5

N-(2,2-dimethoxyethyl)-N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide

Cat. No.: B2492620
CAS No.: 1105247-01-5
M. Wt: 371.41
InChI Key: QMOWFJLHESCRQM-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-N’-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide is a synthetic organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-N’-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide typically involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of a thiol with an amine in the presence of a suitable oxidizing agent.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a halogenated phenyl compound reacts with the thiazolidine ring.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the thiazolidine-phenyl compound and the dimethoxyethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Large-scale production may also require the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-N’-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-N’-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring and phenyl group may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-dimethoxyethyl)-N’-phenylacetamide: Lacks the thiazolidine ring, resulting in different chemical properties.

    N-(2,2-dimethoxyethyl)-N’-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of ethanediamide.

Uniqueness

N-(2,2-dimethoxyethyl)-N’-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide is unique due to the presence of both the thiazolidine ring and the phenyl group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O6S/c1-23-13(24-2)10-16-14(19)15(20)17-11-5-3-6-12(9-11)18-7-4-8-25(18,21)22/h3,5-6,9,13H,4,7-8,10H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOWFJLHESCRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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